molecular formula C8H8O3 B030214 4-Hydroxy-3-(methoxy-13C)benzaldehyde CAS No. 86884-84-6

4-Hydroxy-3-(methoxy-13C)benzaldehyde

Cat. No. B030214
CAS RN: 86884-84-6
M. Wt: 153.14 g/mol
InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-3-(methoxy-13C)benzaldehyde involves regioselective protection and reaction processes. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using various protecting groups, demonstrating the flexibility and complexity in synthesizing related compounds (Plourde & Spaetzel, 2002). Additionally, efficient synthesis strategies for isotopically labeled derivatives highlight the compound's significance in molecular imaging and biological studies (Collins, Paley, Tozer, & Jones, 2016).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-(methoxy-13C)benzaldehyde and related compounds has been characterized by various spectroscopic techniques, including X-ray analysis, which provides detailed insights into its crystal structure and molecular conformation (Özay et al., 2013). Vibrational (FT-IR and FT-Raman) and electronic (UV–Vis) spectroscopic studies, along with NMR (1H and 13C) analyses, further elucidate the compound's structure, showcasing its potential in anticancer molecule studies (Thirunavukkarasu et al., 2018).

Chemical Reactions and Properties

The chemical properties of 4-Hydroxy-3-(methoxy-13C)benzaldehyde, such as its reactivity and interaction with other compounds, are critical for its application in synthesis and material science. For example, the reaction of benzaldehyde derivatives through Te/Li exchange reactions and subsequent interactions illustrates the compound's versatility in synthesizing complex molecules (Dabdoub et al., 2012).

Physical Properties Analysis

The physical properties, including thermal stability, mechanical hardness, and optical transparency, are essential for applications in material science and optics. Studies have shown that related compounds exhibit desirable properties for opto-electrical applications, highlighting the importance of understanding these physical characteristics (Perumal & Ananthi, 2021).

Chemical Properties Analysis

Chemical properties analysis focuses on the compound's behavior in various chemical reactions and its reactivity towards different reagents. The nonlinear optical properties and spectroscopic analyses indicate its potential in advanced optical materials and devices (Venkataramanan, Uchil, & Bhat, 1994).

Scientific Research Applications

1. Cancer Research and Therapeutics

4-Hydroxy-3-methoxy benzaldehyde derivatives have been explored for their potential in cancer therapy. Studies have demonstrated these compounds' inhibitory effects on breast cancer-topoisomerase-IIα and estrogen receptor-α. Compounds synthesized from 4-hydroxy-3-methoxy benzaldehyde showed remarkable activities against breast cancer cell lines, with IC50 values indicating significant potency in inhibiting cancer cell growth (Sahoo et al., 2021).

2. Optical and Electrical Applications

Vanillin, also known as 4-hydroxy-3-methoxy benzaldehyde, has been identified as an effective candidate for second harmonic generation applications. This application is particularly relevant in the ultra-violet and near-infrared wavelength regions. The higher effective conversion efficiency of vanillin in comparison to other commercially available crystals highlights its potential in opto-electrical applications (Singh et al., 2001).

3. Medicinal Plant Research

The bioactive aromatic aldehyde, vanillin, has been isolated from the medicinal plant Mimusops elengi. Spectral data derived from various analytical techniques confirmed its structure, and theoretical studies provided insights into its spectral characteristics. This highlights the significance of 4-hydroxy-3-methoxy benzaldehyde in natural product research and its potential applications in medicinal chemistry (Kale, 2013).

4. Polymers and Material Science

4-Hydroxy-3-methoxy benzaldehyde has been used in the synthesis of pH-responsive tertiary amine cationic monomers and Schiff base formation. These materials have applications in the development of hydrophilic-hydrophobic copolymers, showing potential in various fields of material science and engineering (Abdelaty, 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Green synthesis is the design of chemical products and processes that reduces or eliminates the use and generation of hazardous substances . The proposed economical methods can be applied for routine analysis of 4-hydroxy-3-methoxybenzaldehyde derivatives of any type .

properties

IUPAC Name

4-hydroxy-3-(113C)methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOOGOJBHIARFG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OC1=C(C=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481345
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-(methoxy-13C)benzaldehyde

CAS RN

86884-84-6
Record name 4-Hydroxy-3-(methoxy-13C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86884-84-6
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Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
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Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
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beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
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Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 3
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 4
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 5
4-Hydroxy-3-(methoxy-13C)benzaldehyde
Reactant of Route 6
4-Hydroxy-3-(methoxy-13C)benzaldehyde

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